5-Fluoro-2-nitrobenzoic acid

Description

Properties

IUPAC Name |

5-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYZIXDKAPMFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372049 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-98-9 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-nitrobenzoic Acid: A Technical Guide for Researchers

Introduction

5-Fluoro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its unique structural features, including a fluorine atom, a nitro group, and a carboxylic acid moiety, impart specific reactivity that makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

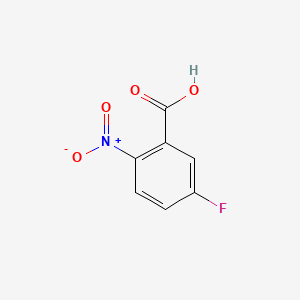

Chemical Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the 5-position, a nitro group at the 2-position, and a carboxylic acid group at the 1-position.

Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 320-98-9[1][2] |

| Molecular Formula | C₇H₄FNO₄[1][2] |

| SMILES | C1=CC(=C(C=C1F)C(=O)O)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)[1] |

| InChIKey | GHYZIXDKAPMFCS-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are essential for designing synthetic routes, purification procedures, and for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 185.11 g/mol [1][2] |

| Appearance | White to light yellow crystalline powder[2][3] |

| Melting Point | 131-134 °C[2][3] |

| Boiling Point | 344.2 °C at 760 mmHg[2] |

| Density | 1.258 g/cm³[2] |

| pKa | 1.89 ± 0.25 (Predicted)[2][3] |

| LogP | 1.95530[2] |

| Vapor Pressure | 2.55E-05 mmHg at 25°C[2] |

| Flash Point | 162 °C[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 5[2] |

| Rotatable Bond Count | 1[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 3-fluorobenzoic acid.[3][4]

Reaction Scheme:

3-Fluorobenzoic acid + Fuming Nitric Acid (in conc. H₂SO₄) → this compound

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Detailed Protocol:

-

Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-fluorobenzoic acid (e.g., 7.9 g, 56 mmol) in concentrated sulfuric acid (e.g., 50 mL).[3]

-

Cooling: Cool the resulting solution to 0°C.[3]

-

Nitration: Slowly add fuming nitric acid (e.g., 4.7 g, 67 mmol) dropwise to the stirred solution, ensuring the temperature is maintained at or below 0°C.[3]

-

Reaction: After the addition is complete, continue stirring the mixture at 0°C for approximately 3 hours. Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for an additional hour.[5]

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water (e.g., 750 mL). A solid precipitate should form.[3]

-

Extraction: Extract the aqueous suspension with ethyl acetate (e.g., 3 x 100 mL).[3]

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

-

Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield this compound as a light yellow solid.[3]

Characterization:

-

¹H NMR (300 MHz, d6-DMSO): δ 7.66 (m, 1H), 7.74 (m, 1H), 8.17 (m, 1H) ppm.[3]

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. The presence of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the carboxylic acid provides a handle for amide bond formation and other derivatizations.

A significant application is in the synthesis of quinazolinone derivatives, which have been investigated as potential inhibitors of p38α mitogen-activated protein kinase (MAPK).[3] The p38α MAPK pathway is implicated in inflammatory responses, making its inhibitors potential therapeutic agents for inflammatory diseases.

Conceptual Signaling Pathway Involvement:

Caption: Inhibition of the p38α MAPK pathway by a derivative.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[1] |

Handling Precautions:

-

Avoid breathing dust.[6]

-

Wear protective gloves, eye protection, and face protection.[6]

-

Use only outdoors or in a well-ventilated area.[6]

-

Wash skin thoroughly after handling.[6]

Storage:

-

Store in a dry, well-ventilated place. Keep the container tightly closed.[2]

References

- 1. This compound | C7H4FNO4 | CID 2737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 320-98-9 [amp.chemicalbook.com]

- 4. EP0751115B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitrobenzoic acid is a versatile aromatic carboxylic acid derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its unique molecular architecture, featuring both a nitro and a fluoro group, imparts desirable characteristics that can enhance the metabolic stability and biological activity of target molecules.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and generalized methodologies for property determination.

Core Physicochemical Properties

The distinct physicochemical characteristics of this compound are fundamental to its application in scientific research and development. These properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H4FNO4 | [2][3][4] |

| Molecular Weight | 185.11 g/mol | [2][3] |

| Appearance | White to light yellow crystal powder | [2][4] |

| Melting Point | 131-134 °C | [2][5] |

| Boiling Point | 344.2 ± 27.0 °C (Predicted) | [5] |

| pKa | 1.89 ± 0.25 (Predicted) | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Flash Point | 162 °C | [2] |

| Vapor Pressure | 2.55E-05 mmHg at 25°C | [2] |

| LogP | 1.95530 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 1 | [2] |

| CAS Number | 320-98-9 | [2][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

| Data Type | Details |

| ¹H NMR (300 MHz, d6-DMSO) | δ 7.66 (m, 1H), 7.74 (m, 1H), 8.17 (m, 1H)[5] |

| SMILES | OC(=O)c1cc(F)ccc1--INVALID-LINK--=O |

| InChI | 1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the nitration of 3-fluorobenzoic acid.[5][6]

Materials:

-

3-Fluorobenzoic acid

-

Concentrated sulfuric acid (100%)[6]

-

Fuming nitric acid or a mixture of 100% nitric acid and 100% sulfuric acid[5][6]

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

-

Ice

Procedure:

-

Dissolve 3-fluorobenzoic acid (56 mmol) in concentrated sulfuric acid (50 mL) in a flask, and cool the solution to 0 °C using an ice bath.[5]

-

Add fuming nitric acid (67 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5] A mixture of 100% sulfuric acid and 100% nitric acid can also be used, with the reaction temperature maintained between -10 to +35°C.[6]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.[5]

-

Carefully pour the reaction mixture into water (750 mL) to precipitate the product.[5]

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[5]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[5]

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a light yellow solid.[5]

Caption: Synthesis workflow for this compound.

Determination of Physicochemical Properties (Generalized Protocols)

While specific experimental reports for this compound are not detailed in the literature, the following are standard methodologies for determining these key properties for a solid organic acid.

Melting Point Determination:

-

Method: Capillary melting point method.

-

Procedure: A small, dry sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded.

pKa Determination:

-

Method: Potentiometric titration.

-

Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa is determined from the half-equivalence point on the resulting titration curve.

Solubility Determination:

-

Method: Shake-flask method.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed flask. The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Applications and Relevance

This compound is a valuable intermediate in several fields, primarily due to its reactive functional groups that allow for further chemical modifications.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[1] It has been used in the preparation of novel quinazolinones, which are potential inhibitors of p38α mitogen-activated protein kinase (MAPK), as well as in the development of anti-inflammatory and anti-cancer agents.[1][5] The fluorine atom can enhance the metabolic stability and bioactivity of the resulting drug candidates.[1]

-

Materials Science: The compound is utilized in the creation of functionalized polymers and coatings.[1]

-

Organic Synthesis: It serves as a precursor for more complex organic molecules, enabling the exploration of new chemical reactions and pathways.[1]

References

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzoic Acid (CAS 320-98-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9), a key chemical intermediate in the pharmaceutical and chemical industries. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of therapeutic agents.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a nitro group on the benzene ring imparts unique reactivity, making it a valuable precursor in organic synthesis. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 320-98-9 | N/A |

| Molecular Formula | C₇H₄FNO₄ | [Source 1, 2] |

| Molecular Weight | 185.11 g/mol | [Source 1, 2] |

| Melting Point | 131-134 °C | [Source 1] |

| Appearance | White to light yellow crystalline powder | [Source 6] |

| InChI Key | GHYZIXDKAPMFCS-UHFFFAOYSA-N | [Source 1] |

| SMILES | O=C(O)C1=CC(F)=CC=C1--INVALID-LINK--=O | [Source 3] |

| Storage | Store at room temperature | [Source 3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the nitration of 3-fluorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 3-Fluorobenzoic Acid

This protocol is adapted from established industrial processes.

Materials:

-

3-Fluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (65%)

-

Ice

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 3-fluorobenzoic acid to concentrated sulfuric acid while maintaining a low temperature.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, ensuring the temperature is kept low.

-

Slowly add the nitrating mixture to the solution of 3-fluorobenzoic acid, maintaining the reaction temperature between 0°C and 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for several hours to ensure complete conversion.

-

Upon completion, quench the reaction by pouring the mixture onto a slurry of ice and water.

-

The precipitated this compound is then collected by filtration.

-

The crude product is washed with cold water to remove residual acids and byproducts.

-

The final product is dried under vacuum to yield a crystalline solid.

Synthesis of 5-Fluoro-2-nitrobenzoic acid from 3-fluorobenzoic acid

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-nitrobenzoic Acid from 3-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research, starting from 3-fluorobenzoic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The strategic placement of the fluoro and nitro groups on the benzoic acid scaffold makes it a versatile precursor for the introduction of other functionalities. The synthesis from 3-fluorobenzoic acid is a common and efficient method, primarily involving an electrophilic aromatic substitution reaction, specifically nitration. Understanding the regioselectivity of this reaction is crucial for optimizing the yield and purity of the desired product.

Reaction Principle and Regioselectivity

The synthesis of this compound from 3-fluorobenzoic acid is achieved through the nitration of the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The regiochemical outcome of the reaction is governed by the directing effects of the two substituents already present on the benzene ring: the fluorine atom and the carboxylic acid group.

-

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position.[1][2]

-

Fluorine Atom (-F): As a halogen, fluorine is an ortho, para-directing deactivator.

The positions on the 3-fluorobenzoic acid ring are numbered starting from the carbon bearing the carboxylic acid group. The fluorine is at position 3. The possible positions for nitration are 2, 4, 5, and 6.

-

Position 2 (ortho to -COOH, ortho to -F): Steric hindrance from the adjacent carboxylic acid group is significant.

-

Position 4 (para to -F, meta to -COOH): This position is activated by the para-directing fluorine and is meta to the deactivating carboxylic acid group.

-

Position 5 (meta to -F, meta to -COOH): This position is meta to both groups.

-

Position 6 (ortho to -COOH, meta to -F): This position is strongly deactivated by the ortho-directing fluorine and is also subject to some steric hindrance.

The formation of This compound indicates that the nitration occurs at the 2-position, which is ortho to the carboxylic acid group and ortho to the fluorine. The formation of 3-fluoro-2-nitrobenzoic acid as a minor isomer is also possible.[3] The directing effects influencing the regioselectivity are visualized in the diagram below.

Caption: Regioselectivity in the nitration of 3-fluorobenzoic acid.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Nitration using a Mixture of Sulfuric and Nitric Acid

This protocol is adapted from a patented procedure and is suitable for larger-scale synthesis.[3]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

In a suitable reaction vessel, 841 g of 3-fluorobenzoic acid is added to 3261 g of 100% sulfuric acid.

-

The mixture is cooled to +10 °C with stirring.

-

A nitrating acid mixture, consisting of 67% by weight 100% sulfuric acid and 33% by weight 100% nitric acid, is prepared separately. 1147 g of this nitrating acid is then added to the reaction mixture while maintaining the temperature.

-

The reaction is allowed to proceed to completion.

-

The reaction mixture is then poured into 10 liters of water and cooled to room temperature, which causes the product to precipitate.

-

The solid product is collected by filtration.

-

The collected solid is washed three times with 2 liters of water.

-

The final product is dried to yield 957.8 g of this compound.

Protocol 2: Nitration using Fuming Nitric Acid

This protocol is a laboratory-scale procedure.[4]

Procedure:

-

In a flask, 50 mL of concentrated sulfuric acid is cooled to 0 °C in an ice bath.

-

7.9 g (56 mmol) of 3-fluorobenzoic acid is dissolved in the cold sulfuric acid.

-

4.7 g (67 mmol) of fuming nitric acid is added dropwise to the stirred solution, ensuring the temperature remains low.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by carefully pouring the mixture into 750 mL of water.

-

The aqueous mixture is extracted three times with 100 mL of ethyl acetate.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | White powder | 122-124[5] |

| This compound | C₇H₄FNO₄ | 185.11 | Light yellow solid | 131-134[4] |

Table 2: Reaction Parameters and Yield

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 3-Fluorobenzoic Acid | 3-Fluorobenzoic Acid |

| Nitrating Agent | H₂SO₄/HNO₃ mixture | Fuming HNO₃ in H₂SO₄ |

| Reaction Temperature | +10 °C | 0 °C to Room Temperature |

| Yield | 86.3%[3] | 93%[4] |

| Purity (Isomeric Impurity) | < 0.2% 3-fluoro-2-nitrobenzoic acid[3] | Not reported |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (300 MHz, d₆-DMSO) | δ 7.66 (m, 1H), 7.74 (m, 1H), 8.17 (m, 1H) ppm[4] |

Conclusion

The synthesis of this compound from 3-fluorobenzoic acid is a robust and high-yielding process. The regioselectivity is well-controlled, favoring the desired 2-nitro isomer. The provided protocols offer scalable methods for the preparation of this important synthetic intermediate. Careful control of reaction temperature and the choice of nitrating agent are key to achieving high yields and purity. This guide provides the necessary technical details for researchers to successfully implement this synthesis in their work.

References

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-nitrobenzoic Acid via Oxidation of 5-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthesis

The conversion of 5-fluoro-2-nitrotoluene to 5-fluoro-2-nitrobenzoic acid is a classic example of benzylic oxidation. In this reaction, the methyl group attached to the aromatic ring is oxidized to a carboxylic acid. This transformation requires a strong oxidizing agent due to the deactivating effect of the nitro group on the aromatic ring. Commonly employed oxidants for such reactions include potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) in an acidic medium. Theoretical studies suggest that the oxidation of nitrotoluenes by permanganate involves the abstraction of a hydrogen atom from the methyl group as a key step.[1]

The resulting this compound serves as an important building block for more complex molecules, including novel quinazolinones that act as potential inhibitors of p38α mitogen-activated protein kinase (MAPK).

Reactant and Product Data

A clear understanding of the physicochemical properties of the reactants and the product is crucial for the successful execution of the synthesis and subsequent purification.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Fluoro-2-nitrotoluene | 155.13 | 10-12 | 235-238 |

| Sodium Dichromate Dihydrate | 298.00 | 100 | 400 (decomposes) |

| Sulfuric Acid (conc.) | 98.08 | 10 | 337 |

| This compound | 185.11 | 142-144 | Not available |

Experimental Protocol: Oxidation with Sodium Dichromate (Adapted)

The following protocol is adapted from a well-documented procedure for the oxidation of p-nitrotoluene and should be considered a starting point for optimization.[2][3][4]

3.1. Reagents and Suggested Stoichiometry

| Reagent | Molar Mass | Amount | Moles (approx.) | Molar Ratio |

| 5-Fluoro-2-nitrotoluene | 155.13 g/mol | 5.00 g | 0.032 | 1.0 |

| Sodium Dichromate Dihydrate | 298.00 g/mol | 12.7 g | 0.043 | 1.3 |

| Water | 18.02 g/mol | 28 mL | - | - |

| Sulfuric Acid (conc.) | 98.08 g/mol | 17 mL | - | - |

3.2. Reaction Setup and Procedure

-

In a 250 mL round-bottom flask equipped with a mechanical stirrer, place 5.00 g (0.032 mol) of 5-fluoro-2-nitrotoluene, 12.7 g (0.043 mol) of sodium dichromate dihydrate, and 28 mL of water.

-

While stirring the mixture, carefully and slowly add 17 mL of concentrated sulfuric acid dropwise using a dropping funnel. The heat generated from the dilution of the acid will cause the 5-fluoro-2-nitrotoluene to melt, initiating the oxidation.

-

Caution: The reaction can be vigorous. Monitor the reaction temperature and adjust the rate of acid addition to maintain control. If the reaction becomes too exothermic, cool the flask with an ice bath.

-

After the complete addition of sulfuric acid and once the initial exotherm has subsided, attach a reflux condenser to the flask.

-

Heat the reaction mixture to a gentle boil and maintain reflux for 30-60 minutes to ensure the reaction goes to completion. The color of the reaction mixture will change from orange [Cr(VI)] to green [Cr(III)].[3]

3.3. Work-up and Product Isolation

-

Cool the reaction mixture to room temperature and then pour it into approximately 50 mL of cold water.

-

Filter the crude solid product using suction filtration and wash it with about 20 mL of cold water.

-

To remove chromium salt impurities, transfer the crude solid to a beaker and digest it with 20 mL of 5% sulfuric acid on a warm water bath with stirring.

-

Cool the mixture and filter the solid again by suction filtration.

-

Transfer the filter cake to a beaker and add 5% aqueous sodium hydroxide solution until the mixture is alkaline and the solid dissolves to form the sodium salt of 5-fluoro-2-nitrobenzoate. Any unreacted 5-fluoro-2-nitrotoluene will remain as an undissolved solid or oil.

-

Filter the alkaline solution to remove any insoluble impurities.

-

With vigorous stirring, slowly pour the alkaline filtrate into a beaker containing approximately 45 mL of 15% sulfuric acid to precipitate the purified this compound.[2] Ensure the final solution is acidic to litmus paper.

-

Collect the purified product by suction filtration, wash it thoroughly with two portions of cold water, and dry it in an oven at a moderate temperature (e.g., 50-60 °C).

3.4. Expected Results

| Parameter | Expected Value |

| Theoretical Yield | ~5.9 g |

| Appearance | Off-white to light yellow solid |

| Purity | >95% (after purification) |

Visualizing the Process

4.1. Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

4.2. Experimental Workflow

The logical flow of the experimental procedure is outlined below, from the initial setup to the final characterization of the product.

Alternative Oxidation Method

Potassium permanganate (KMnO₄) in an alkaline or neutral solution is another effective reagent for the side-chain oxidation of nitrotoluenes.[5] The reaction typically involves refluxing the nitrotoluene with an aqueous solution of KMnO₄. The work-up requires filtration of the manganese dioxide (MnO₂) byproduct, followed by acidification of the filtrate to precipitate the carboxylic acid. This method can sometimes offer milder conditions but may require longer reaction times and careful control of the addition of the solid permanganate to avoid side reactions.[6]

Safety Considerations

-

Chromium(VI) Compounds: Sodium dichromate is highly toxic, a known carcinogen, and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles. All chromium waste must be disposed of in designated hazardous waste containers.[3]

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Add slowly and carefully, as the dilution process is highly exothermic.

-

Reaction Vigor: The oxidation reaction is exothermic and can become vigorous. It is advisable to conduct the procedure in a well-ventilated fume hood and have an ice bath readily available for cooling.[4]

Conclusion

The oxidation of 5-fluoro-2-nitrotoluene provides a direct pathway to this compound, a key intermediate for further synthetic applications. The adapted protocol using sodium dichromate offers a reliable method for this transformation. As with any adapted procedure, small-scale trials are recommended to optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry for improved yield and purity. Careful attention to safety protocols is paramount due to the hazardous nature of the reagents involved.

References

- 1. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Procedure 1. Oxidation of p-nitrotoluene Place 6.857g (0.3.. [askfilo.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. orgsyn.org [orgsyn.org]

- 5. zenodo.org [zenodo.org]

- 6. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Solubility of 5-Fluoro-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Fluoro-2-nitrobenzoic acid in organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including pharmaceutical synthesis, reaction optimization, and formulation development. This document outlines the known solubility characteristics of this compound and related compounds, details established experimental protocols for solubility determination, and presents a visual workflow to guide experimental design.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid that serves as a key building block in organic synthesis. Its structural features, including a carboxylic acid group, a nitro group, and a fluorine atom, make it a versatile reagent in the development of pharmaceuticals and other complex organic molecules. The solubility of this compound in various organic solvents is a fundamental physical property that dictates its utility in different chemical processes.

Qualitative Solubility Profile

Solubility of Structurally Related Compounds

To provide a practical reference for researchers, the following table summarizes the quantitative solubility data for structurally similar compounds. This information can be used to estimate the solubility of this compound and to select appropriate solvents for experimental work.

| Compound | Solvent | Temperature | Solubility |

| 2-Amino-5-fluorobenzoic acid | Ethanol | Not Specified | ~20 mg/mL |

| 2-Amino-5-fluorobenzoic acid | Dimethyl sulfoxide (DMSO) | Not Specified | ~30 mg/mL |

| 2-Amino-5-fluorobenzoic acid | Dimethylformamide (DMF) | Not Specified | ~30 mg/mL |

| 2-Nitrobenzoic acid | Methanol | 10°C | 42.72 g/100 mL |

| 2-Nitrobenzoic acid | Ethanol | Not Specified | ~33.3 g/100 mL (1g in 3mL) |

| 2-Nitrobenzoic acid | Acetone | Not Specified | 40 g/100 mL (1g in 2.5mL) |

| 2-Nitrobenzoic acid | Chloroform | Not Specified | ~0.45 g/100 mL (1g in 220mL) |

| 2-Nitrobenzoic acid | Diethyl Ether | Not Specified | ~22.2 g/100 mL (1g in 4.5mL) |

| 2-Nitrobenzoic acid | Benzene | 10°C | 0.294 g/100 mL |

| Benzoic Acid | Methanol | 25°C | 44.5 g/100g solvent |

| Benzoic Acid | Ethanol | 25°C | 45.5 g/100g solvent |

| Benzoic Acid | Acetone | 25°C | 46.5 g/100g solvent |

| Benzoic Acid | Ethyl Acetate | 25°C | 33.0 g/100g solvent |

| Benzoic Acid | Dichloromethane | 25°C | 17.0 g/100g solvent |

| Benzoic Acid | Toluene | 25°C | 10.6 g/100g solvent |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for commonly employed techniques to determine the solubility of a solid compound like this compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample at a specific temperature to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Titrimetric Method

For acidic compounds like this compound, a titrimetric method can be employed.

Principle: A saturated solution of the acidic compound is prepared, and a known volume is titrated with a standardized basic solution to determine the concentration of the dissolved acid.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Burette

-

Pipettes

-

pH indicator or pH meter

-

Standardized sodium hydroxide (NaOH) solution

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.

-

Titration: Accurately pipette a known volume of the clear supernatant into a flask.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached.

-

Calculation: The molar solubility of the this compound can be calculated from the volume and concentration of the titrant used.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the study of this compound solubility.

Caption: A generalized workflow for determining the equilibrium solubility of a solid in a liquid.

Caption: A logical decision tree for selecting an appropriate solvent for a given application.

A Comprehensive Technical Guide to 5-Fluoro-2-nitrobenzoic Acid: Physicochemical Properties and Synthesis

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 5-Fluoro-2-nitrobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering precise data, experimental methodologies, and a visual representation of its synthesis pathway.

Core Physicochemical Data

The melting and boiling points are critical parameters for the handling, purification, and reaction setup of this compound. The following table summarizes the reported values for these properties.

| Property | Value | Conditions |

| Melting Point | 131-134 °C | |

| 134.5 °C | ||

| Boiling Point | 344.2 ± 27.0 °C | Predicted |

| 344.2 °C | at 760 mmHg | |

| 259.2 °C | at 760 mmHg |

Experimental Protocols

While specific experimental determinations for the cited data are not exhaustively detailed in the provided literature, standard methodologies for determining melting and boiling points are well-established.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp range. A common laboratory method for its determination is as follows:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high boiling point of this compound, predictive models are often used. Experimental determination can be performed using the following protocol, though vacuum distillation is often preferred to prevent decomposition at high temperatures.

-

Apparatus Setup: A small amount of this compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Equilibrium: The temperature will stabilize at the boiling point as the liquid and vapor phases are in equilibrium.

-

Reading: The stable temperature reading on the thermometer is recorded as the boiling point at the given atmospheric pressure. It is crucial to note the pressure at which the boiling point is measured, as it significantly affects the result.

Synthesis of this compound

The primary synthesis route for this compound involves the nitration of 3-fluorobenzoic acid.[1][2]

Caption: Synthesis of this compound via nitration.

Detailed Synthesis Protocol

A general and efficient procedure for the synthesis of this compound is as follows:

-

Dissolution: 3-fluorobenzoic acid is dissolved in concentrated sulfuric acid.[1]

-

Cooling: The solution is cooled to 0 °C.[1]

-

Nitration: Fuming nitric acid is added dropwise to the stirred solution while maintaining the low temperature.[1]

-

Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional hour.[1]

-

Quenching and Extraction: The reaction mixture is carefully poured into water and then extracted multiple times with ethyl acetate.[1]

-

Drying and Concentration: The combined organic phases are dried with a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product as a light yellow solid.[1]

This guide provides essential data and procedural information for scientists working with this compound. The provided synthesis pathway and physicochemical properties are fundamental for its application in further research and development.

References

Spectroscopic Analysis of 5-Fluoro-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines available spectroscopic data and provides detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that a complete experimental dataset is not publicly available in all cases.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |

| 8.17 | m | 1H | d6-DMSO |

| 7.74 | m | 1H | d6-DMSO |

| 7.66 | m | 1H | d6-DMSO |

Note: The available data provides chemical shifts and integration but lacks specific coupling constants (J values) for a complete analysis of the spin system. The multiplets suggest complex spin-spin coupling between the aromatic protons and with the fluorine atom.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| Data not available in the searched resources. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in the searched resources. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Fragmentation Assignment |

| Data not available in the searched resources. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for solid organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the analyte is fully soluble.[1]

-

Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range appropriate for aromatic compounds, typically 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A wide range to encompass all carbon environments, typically 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Data Acquisition and Analysis:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

The acquired spectrum should be analyzed for characteristic absorption bands corresponding to functional groups such as O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), C-F, and N-O (nitro group).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile.

-

The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation for positive ion mode, while a volatile base (e.g., ammonium hydroxide) can be used for deprotonation in negative ion mode.

-

Filter the sample solution to remove any particulate matter before introduction into the mass spectrometer.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested to determine which provides a better signal. For a carboxylic acid, negative ion mode is often preferred.

-

Capillary Voltage: Typically 2.5-4.5 kV.

-

Cone Voltage: Optimized for the compound to achieve good ionization without excessive fragmentation.

-

Source Temperature: Typically 100-150 °C.

-

Desolvation Temperature: Typically 250-400 °C.

-

Nebulizer Gas Flow: Optimized for a stable spray.

-

Mass Range: A range appropriate to detect the molecular ion (m/z 185.11) and potential fragments, for example, m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. For carboxylic acids, common fragmentations include the loss of H₂O, CO, and the entire carboxyl group.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

5-Fluoro-2-nitrobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrobenzoic acid is a key aromatic carboxylic acid derivative that has emerged as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique trifunctional nature, featuring a carboxylic acid group for amide bond formation, a nitro group that can be readily transformed into an amine, and a fluorine atom that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), provides chemists with a versatile platform for molecular elaboration. The presence of the fluorine atom can also impart desirable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, to the final target molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a focus on its utility in the development of pharmaceutically relevant compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 320-98-9 |

| Molecular Formula | C₇H₄FNO₄ |

| Molecular Weight | 185.11 g/mol |

| Melting Point | 131-134 °C |

| Appearance | Light yellow to white crystalline solid |

| Solubility | Soluble in many organic solvents such as DMSO, DMF, and alcohols. |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes its characteristic spectroscopic data.

| Spectroscopic Data | Values |

| ¹H NMR (300 MHz, d₆-DMSO) | δ 7.66 (m, 1H), 7.74 (m, 1H), 8.17 (m, 1H) ppm[1] |

| ¹³C NMR | Data not consistently available in the search results. |

| IR (ATR-Neat) | Data available from spectral databases but specific peak assignments are not detailed in the search results. |

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a variety of chemical transformations, primarily involving its three functional groups.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the nitration of 3-fluorobenzoic acid.

Experimental Protocol: Nitration of 3-Fluorobenzoic Acid

-

Dissolve 3-fluorobenzoic acid (1 part by weight) in 100% sulfuric acid (2.5 to 8 parts by weight).

-

Cool the solution to a temperature between -10 °C and +35 °C.

-

Add a nitrating mixture of 100% sulfuric acid and 100% nitric acid (1 to 1.5 moles of nitric acid per mole of 3-fluorobenzoic acid) dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Pour the reaction mixture into 7.5 to 15 parts by weight of water.

-

Filter the resulting precipitate.

-

Wash the precipitate with water and dry to obtain this compound. Note: This process can yield over 85% of the desired product.

dot

Caption: Workflow for the synthesis of this compound.

Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to amides using standard coupling reagents.

Experimental Protocol: HATU-mediated Amide Coupling

-

Dissolve this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (2.0-3.0 equivalents) to the solution.

-

Add HATU (1.1-1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

dot

Caption: General workflow for HATU-mediated amide coupling.

Quantitative Data for Amide Coupling Reactions

| Amine | Coupling Reagent/Additive | Base | Solvent | Yield (%) |

| Benzylamine | HATU | DIEA | DMF | 70-95 |

| Aniline | DCC/DMAP | - | DCM | Not Specified |

| Morpholine | T3P | - | Ethyl Acetate | Not Specified |

| Substituted Anilines | EDC, HOBt | DIEA | DMF | 60-85 |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities.

Experimental Protocol: SNAr with an Alcohol

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in anhydrous THF or DMF.

-

Add NaH or t-BuOK (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

dot

References

The Strategic Role of 5-Fluoro-2-nitrobenzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Fluoro-2-nitrobenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural features—a fluorine atom, a nitro group, and a carboxylic acid moiety—provide a versatile platform for the synthesis of a diverse array of biologically active molecules. The strategic incorporation of a fluorine atom is known to enhance crucial drug-like properties, including metabolic stability, bioavailability, and binding affinity to target proteins. This technical guide delves into the core applications of this compound in medicinal chemistry, with a focus on the development of targeted therapies, particularly in oncology. We will explore its role in the synthesis of potent enzyme inhibitors, provide detailed experimental protocols for key reactions, and visualize the intricate signaling pathways these molecules modulate.

Core Properties and Synthetic Versatility

This compound (CAS No: 320-98-9) is a white to off-white crystalline solid with a molecular weight of 185.11 g/mol . Its chemical structure offers multiple reactive sites, making it an ideal starting material for the construction of complex heterocyclic scaffolds, which are prevalent in many approved drugs. The carboxylic acid group allows for standard amide bond formation, the nitro group can be readily reduced to an amine for further derivatization, and the fluorine atom can influence the acidity of the carboxylic acid and participate in specific interactions with biological targets.

Applications in the Synthesis of Anticancer Agents

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of anticancer agents. Its derivatives have shown significant promise as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases and poly(ADP-ribose) polymerase (PARP).

Benzimidazole Derivatives as Kinase Inhibitors

One of the most well-documented applications of this compound is in the synthesis of fluorinated benzimidazole derivatives. These heterocyclic compounds are known to target various protein kinases that are often dysregulated in cancer.

A general synthetic approach involves the initial conversion of this compound to its corresponding benzoyl chloride, followed by reaction with an appropriate o-phenylenediamine. The resulting amide then undergoes reductive cyclization to form the benzimidazole ring.

Quantitative Data: Antiproliferative Activity of Fluoro-substituted Benzimidazole Derivatives

The antiproliferative activity of various fluoro-substituted benzimidazole derivatives, synthesized from precursors like this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| ORT14 | A549 (Lung) | 0.377 |

| A498 (Kidney) | 0.377 | |

| A375 (Melanoma) | 0.377 | |

| HeLa (Cervical) | 0.188 | |

| HepG2 (Liver) | 0.188 | |

| ORT15 | A549 (Lung) | 0.354 |

| A498 (Kidney) | 0.354 | |

| HeLa (Cervical) | 0.354 | |

| A375 (Melanoma) | 0.177 | |

| HepG2 (Liver) | 0.177 |

Data sourced from a study on the antiproliferative activity of fluoro-substituted benzimidazole derivatives.[1]

These low micromolar and sub-micromolar IC50 values highlight the potency of these compounds and underscore the importance of the fluorinated benzimidazole scaffold in cancer drug discovery.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. While direct synthesis of approved PARP inhibitors from this compound is not extensively documented in publicly available literature, the synthesis of the PARP inhibitor Rucaparib utilizes 4-chloro-3-fluoro-5-nitrobenzoic acid, a closely related analog. This demonstrates the utility of the fluoronitrobenzoic acid scaffold in the construction of these complex and vital anticancer drugs.

Key Signaling Pathways Targeted

The anticancer effects of compounds derived from this compound are often attributed to their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival. Two of the most important pathways in this context are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Inhibitors targeting key nodes in this pathway, such as the PI3K and mTOR kinases, are of significant therapeutic interest.

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by targeted therapies.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. This pathway plays a key role in cell division, differentiation, and survival. Dysregulation of the MAPK pathway is a frequent event in human cancers.

Caption: The MAPK/ERK signaling cascade and potential points of therapeutic intervention.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the development of bioactive molecules from this compound.

General Procedure for the Synthesis of N-Aryl-5-fluoro-2-nitrobenzamides

This protocol outlines a standard procedure for the synthesis of amide derivatives from this compound, a crucial first step in the generation of many bioactive compounds.

Caption: General workflow for the synthesis of N-aryl-5-fluoro-2-nitrobenzamides.

Step-by-Step Protocol:

-

Acid Chloride Formation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride at 0 °C. The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or disappearance of the starting material). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-fluoro-2-nitrobenzoyl chloride.

-

Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). To this solution, the desired aryl amine (1.0-1.2 equivalents) and a base such as triethylamine or pyridine (1.5-2.0 equivalents) are added at 0 °C. The reaction is stirred at room temperature until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-5-fluoro-2-nitrobenzamide.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with these various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of novel anticancer agents. Its utility in the synthesis of potent kinase and PARP inhibitors highlights its significance in modern drug discovery. The strategic incorporation of the fluoro-nitro-aromatic scaffold can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. Future research will likely focus on expanding the diversity of heterocyclic systems synthesized from this precursor and exploring their potential as inhibitors of other emerging therapeutic targets. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions of 5-Fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of 5-Fluoro-2-nitrobenzoic acid in amide coupling reactions. This compound is a valuable building block in medicinal chemistry and organic synthesis due to the presence of three key functional groups: a carboxylic acid for amide bond formation, a nitro group which can be a synthetic handle for further transformations, and a fluorine atom which can enhance metabolic stability and binding affinity of target molecules.

Overview of Amide Coupling Reactions

The formation of an amide bond is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, "coupling reagents" are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. Common strategies involve the use of carbodiimides like EDC, often with additives such as HOBt, or highly efficient uronium/phosphonium salt-based reagents like HATU.[1][2][3]

Quantitative Data for Amide Coupling Reactions

While specific yield data for a wide range of amines with this compound is not extensively documented in single sources, the following table summarizes representative conditions and yields for analogous amide coupling reactions with structurally similar substituted benzoic acids. This data, compiled from various sources, can serve as a benchmark for what to expect.

| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| 2-Fluoro-5-formylbenzoic Acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12 | RT | >95 |

| 2-Fluoro-5-formylbenzoic Acid | Substituted Anilines | EDC, HOBt | DIEA | DMF | 24 | RT | 60-85 |

| 2-Fluoro-5-formylbenzoic Acid | Benzylamines | HATU | DIEA | DMF | 12 | RT | 70-95 |

| 3-Fluoro-5-iodobenzoic Acid | Benzylamine | EDC, HOBt | DIPEA | DCM | 12 | RT | 85 |

| 3-Fluoro-5-iodobenzoic Acid | Aniline | EDC, HOBt | DIPEA | DCM | 18 | RT | 78 |

| 3-Fluoro-5-iodobenzoic Acid | Morpholine | EDC, HOBt | DIPEA | DCM | 12 | RT | 92 |

| 3-Fluoro-5-iodobenzoic Acid | tert-Butylamine | EDC, HOBt | DIPEA | DCM | 24 | RT | 65 |

Experimental Protocols

Two common and effective protocols for the amide coupling of this compound are provided below. The choice of protocol may depend on the nature of the amine (e.g., primary, secondary, sterically hindered, or electron-deficient).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally high-yielding and suitable for a wide range of primary and secondary amines, including those that may be sterically hindered.[2]

Materials:

-

This compound

-

Amine (1.0 - 1.2 equivalents)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 - 1.5 equivalents)[4]

-

N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard work-up and purification reagents (Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the amine (1.0 - 1.2 equivalents) to the solution.

-

Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.

-

Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

HATU-mediated amide coupling workflow.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for many common amines. The addition of HOBt helps to suppress racemization (if applicable) and improve efficiency.[1][5]

Materials:

-

This compound

-

Amine (1.0 - 1.2 equivalents)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 equivalents)

-

HOBt (Hydroxybenzotriazole) (1.2 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Standard work-up and purification reagents (1M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents).

-

Dissolve the solids in anhydrous DCM or DMF.

-

Add DIEA or TEA (2.0-3.0 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

EDC/HOBt-mediated amide coupling workflow.

General Logic for Amide Coupling

The fundamental principle behind these protocols is the activation of the carboxylic acid. The coupling reagent reacts with the carboxylate to form a highly reactive intermediate (e.g., an active ester with HOBt or an O-acylisourea with EDC). This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond and release of a byproduct (e.g., urea derivative). The base is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction.

General logic of activated amide coupling.

References

Application Notes: Nucleophilic Aromatic Substitution with 5-Fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the construction of complex aromatic molecules from functionalized precursors. 5-Fluoro-2-nitrobenzoic acid is an excellent substrate for SNAr reactions. Its reactivity is driven by two key features: the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the fluorine atom, which activates the aromatic ring towards nucleophilic attack, and the fluoride ion, which serves as an excellent leaving group in this context.[1][2][3] The rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4] The subsequent loss of the fluoride ion restores aromaticity and yields the substituted product.[1][4]

This document provides detailed protocols and reaction conditions for the SNAr of this compound with various classes of nucleophiles, which are valuable for the synthesis of building blocks in drug discovery and materials science.[5]

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1][6]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. ossila.com [ossila.com]

- 6. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6-Fluoroquinazolin-4(3H)-one from 5-Fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 6-fluoroquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry, starting from commercially available 5-fluoro-2-nitrobenzoic acid. The protocol is presented in two main stages: the reduction of the nitro group to form 2-amino-5-fluorobenzoic acid, followed by the cyclization to the desired quinazolinone.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom into the quinazolinone scaffold can significantly modulate the compound's physicochemical properties and biological activity. This protocol details a reliable and reproducible method for the preparation of 6-fluoroquinazolin-4(3H)-one.

Experimental Workflow

The overall synthetic pathway is illustrated in the following workflow diagram:

Figure 1. Synthetic scheme for 6-fluoroquinazolin-4(3H)-one.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic acid

This protocol describes the reduction of the nitro group of this compound using iron powder in acetic acid. This method is a classic and effective way to produce anilines from nitroarenes.

Materials:

-

This compound

-

Iron powder (reduced)

-

Glacial acetic acid

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of this compound (1.0 eq) in a mixture of glacial acetic acid, ethanol, and water, add reduced iron powder (5.0 eq).

-

Heat the resulting suspension to reflux with vigorous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-